Gonyautoxin viii
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Overview
Description
Gonyautoxin VIII is a dinoflagellate toxin that is part of the group of saxitoxins, which are neurotoxins produced by certain species of marine dinoflagellates. These toxins are known for their role in causing paralytic shellfish poisoning, a serious and potentially fatal condition in humans who consume contaminated shellfish . This compound exhibits enhanced toxicity upon mild acid treatment and possesses a novel sulphonatocarbamoyl function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gonyautoxin VIII involves several steps, starting from simpler organic compounds. One of the known synthetic routes involves the use of L-serine methyl ester as a starting material. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The reaction conditions typically involve the use of aldehydes, guanidine, and various protecting groups to stabilize the intermediates .
Industrial Production Methods
Most of the available this compound is extracted from natural sources, specifically from marine dinoflagellates such as Alexandrium species .
Chemical Reactions Analysis
Types of Reactions
Gonyautoxin VIII undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the molecule, potentially affecting its toxicity.
Reduction: Reduction reactions can modify the sulphonatocarbamoyl function, impacting the compound’s activity.
Substitution: Substitution reactions can replace specific functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mild acids for enhancing toxicity, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered toxicity profiles. These derivatives can be used to study the structure-activity relationship of the toxin and its effects on biological systems .
Scientific Research Applications
Gonyautoxin VIII has several scientific research applications, including:
Mechanism of Action
Gonyautoxin VIII exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This action leads to paralysis, which is the primary symptom of paralytic shellfish poisoning . The molecular targets of this compound include the voltage-gated sodium channels, and the pathways involved in its mechanism of action are related to the inhibition of sodium ion flow across nerve cell membranes .
Comparison with Similar Compounds
Gonyautoxin VIII is part of a group of similar toxic molecules known as saxitoxins. Other compounds in this group include:
Saxitoxin: Known for its high potency and similar mechanism of action.
Neosaxitoxin: Another potent neurotoxin with slight structural differences.
Decarbamoylsaxitoxin: A derivative with reduced toxicity compared to saxitoxin.
This compound is unique due to its novel sulphonatocarbamoyl function, which enhances its toxicity upon mild acid treatment . This feature distinguishes it from other saxitoxins and makes it a valuable compound for studying the effects of structural modifications on toxicity.
Properties
CAS No. |
80226-62-6 |
---|---|
Molecular Formula |
C10H17N7O11S2 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26) |
InChI Key |
OKSSKVHGKYJNLL-UHFFFAOYSA-N |
SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Synonyms |
N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |
Origin of Product |
United States |
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